molecular formula C18H22N2O3S2 B2657541 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone CAS No. 1797144-72-9

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2657541
CAS No.: 1797144-72-9
M. Wt: 378.51
InChI Key: YWTSFDGVJYAAPH-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a cyclohexylsulfonyl group, an azetidine ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzo[d]thiazole Moiety: The final step involves the coupling of the sulfonylated azetidine with 2-methylbenzo[d]thiazole under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclohexylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: The azetidine ring and benzo[d]thiazole moiety can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones can be formed.

    Reduction: Alcohols or amines may be produced.

    Substitution: Various substituted derivatives of the original compound can be synthesized.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone: can be compared with other sulfonylated azetidines and benzo[d]thiazole derivatives.

    Uniqueness: The combination of the cyclohexylsulfonyl group, azetidine ring, and benzo[d]thiazole moiety in a single molecule is unique, providing distinct chemical and biological properties.

List of Similar Compounds

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(benzo[d]thiazol-6-yl)methanone
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-4-yl)methanone
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-7-yl)methanone

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-12-19-16-8-7-13(9-17(16)24-12)18(21)20-10-15(11-20)25(22,23)14-5-3-2-4-6-14/h7-9,14-15H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTSFDGVJYAAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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